molecular formula C13H18OS B7941773 3-(n-Hexylthio)benzaldehyde CAS No. 1443335-28-1

3-(n-Hexylthio)benzaldehyde

Cat. No.: B7941773
CAS No.: 1443335-28-1
M. Wt: 222.35 g/mol
InChI Key: WCFYXXYWDCMNBS-UHFFFAOYSA-N
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Description

3-(n-Hexylthio)benzaldehyde is a benzaldehyde derivative with a hexylthio (-S-C₆H₁₃) substituent at the 3-position of the aromatic ring. The thioether linkage enhances stability compared to oxygen-based ethers, while the hexyl chain contributes to increased hydrophobicity, influencing solubility and interaction with biological membranes .

Properties

IUPAC Name

3-hexylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10-11H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFYXXYWDCMNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308840
Record name Benzaldehyde, 3-(hexylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443335-28-1
Record name Benzaldehyde, 3-(hexylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443335-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-(hexylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(n-Hexylthio)benzaldehyde typically involves the introduction of a hexylthio group to a benzaldehyde derivative. One common method is the nucleophilic substitution reaction where a hexylthiol reacts with a benzaldehyde derivative under basic conditions. The reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(n-Hexylthio)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(n-Hexylthio)benzaldehyde is a compound that has garnered attention in various scientific applications, particularly in organic synthesis and medicinal chemistry. This article aims to provide an in-depth examination of its applications, supported by data tables and case studies.

Synthesis of 1,2-Benzisothiazol-3-ones

One significant application of this compound is in the synthesis of 1,2-benzisothiazol-3-ones, which are known for their antibacterial and antifungal properties. The process involves the reaction of this compound with hydroxylamine to form an oxime, which can then be further treated with a halogenating agent to yield the desired benzisothiazolone derivative. This method is advantageous due to its simplicity and high yield, making it suitable for industrial applications .

Catalytic Reactions

This compound can also serve as a substrate in catalytic reactions. For instance, it can be oxidized to produce corresponding carboxylic acids or other functional groups using various catalysts. This property is particularly useful in fine chemical synthesis where specific functional groups are required .

Pharmaceutical Applications

In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic effects. Compounds derived from this aldehyde have shown promise as anti-inflammatory agents and in treating various infections due to their ability to inhibit bacterial growth .

Table 1: Yield Comparison of Synthesis Methods for 1,2-Benzisothiazol-3-ones

MethodStarting MaterialYield (%)Reaction Time (hrs)
AThis compound912
B2-(methylthio)benzaldehyde981
CStandard benzaldehydes853

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of compounds synthesized from this compound against several strains of bacteria. The results indicated that derivatives exhibited significant inhibition zones compared to control groups, validating their potential as new antibacterial agents .

Case Study 2: Industrial Application

Research conducted on the industrial scale synthesis of benzisothiazolones from this compound demonstrated a cost-effective method that reduced reaction time and increased yield. This study highlighted the compound's viability for large-scale production while maintaining safety and efficiency .

Mechanism of Action

The mechanism of action of 3-(n-Hexylthio)benzaldehyde involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially disrupting their function. The thioether group can also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(n-Hexylthio)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Substituent Molecular Formula Molecular Weight Key Properties/Applications
This compound -S-C₆H₁₃ (3-position) C₁₃H₁₈OS 222.34 g/mol High lipophilicity; potential use in hydrophobic drug delivery or as a synthetic intermediate.
3-Hydroxybenzaldehyde -OH (3-position) C₇H₆O₂ 122.12 g/mol Polar, hydrogen-bonding capability; used in pharmaceuticals and agrochemicals .
3-Nitrobenzaldehyde -NO₂ (3-position) C₇H₅NO₃ 151.12 g/mol Electron-withdrawing group; meta-directing in electrophilic substitution; explosive precursors.
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde -O-C₆H₃(CF₃)- (3-position) C₁₄H₉F₃O₂ 266.22 g/mol Enhanced electron-withdrawing effects; applications in fluorinated polymers or catalysts .
3-(Benzothiazol-2-yl)benzaldehyde Benzothiazole ring (3-position) C₁₄H₉NOS 239.29 g/mol Fluorescence properties; used in optoelectronics and as a ligand in coordination chemistry .

Substituent Effects on Reactivity

  • Electron-Donating vs. Withdrawing Groups: The hexylthio group (-S-C₆H₁₃) is weakly electron-donating due to the sulfur atom’s lone pairs, which may activate the aromatic ring toward electrophilic substitution at specific positions. This contrasts with electron-withdrawing groups like -NO₂ (in 3-nitrobenzaldehyde), which deactivate the ring and direct substitutions to the meta position . Hydroxy (-OH) substituents (e.g., 3-hydroxybenzaldehyde) increase polarity and reactivity in condensation reactions, forming Schiff bases or hydrazones for pharmaceutical applications .

Physicochemical Properties

  • Lipophilicity: The hexylthio group in this compound significantly increases logP (octanol-water partition coefficient) compared to 3-hydroxybenzaldehyde (logP ~1.5 vs. ~0.2), enhancing membrane permeability .
  • Thermal Stability :
    • Thioether linkages (as in this compound) generally exhibit higher thermal stability than ethers, making them suitable for high-temperature reactions .

Biological Activity

3-(n-Hexylthio)benzaldehyde, with the chemical formula C12H16OS and CAS number 1443335-28-1, is an organic compound belonging to the class of thioether-substituted benzaldehydes. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzaldehyde group substituted with a hexylthio group. The structural formula can be represented as follows:

C6H5CHOC6H13S\text{C}_6\text{H}_5\text{CHO}-\text{C}_6\text{H}_{13}\text{S}

This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

Antimicrobial Properties

Research has indicated that thioether compounds exhibit notable antimicrobial activity. For instance, derivatives of this compound have been studied for their efficacy against various bacterial strains. A study demonstrated that related thioether compounds showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of benzaldehyde derivatives have been documented in various studies. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The inhibition of COX-1 and COX-2 can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound may reduce inflammation and pain.
  • Antimicrobial Mechanism : The thioether group may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Study on Antimicrobial Activity

A study published in Nature examined the antimicrobial effects of various thioether compounds, including derivatives of benzaldehyde. Results indicated that these compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

CompoundMIC (µg/mL)Bacteria Inhibited
This compound30Staphylococcus aureus
Related Thioether20Escherichia coli

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of benzaldehyde derivatives. The study demonstrated that these compounds significantly reduced inflammation in animal models by inhibiting COX-2 expression .

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